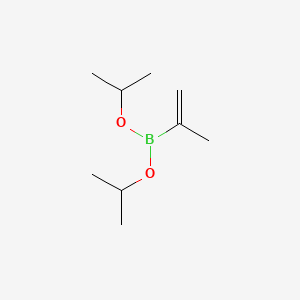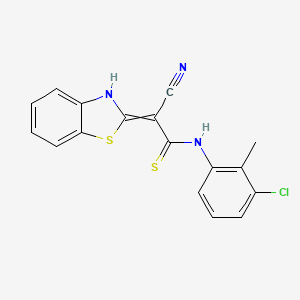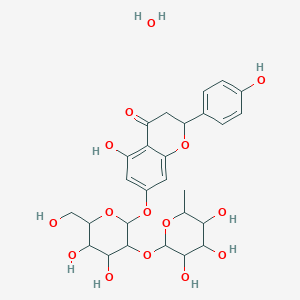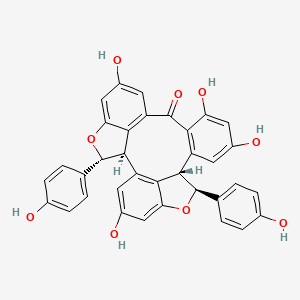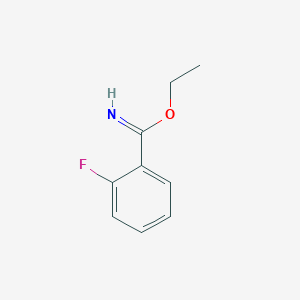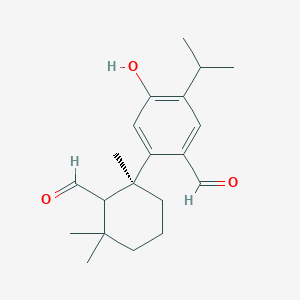
Benzaldehyden
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzaldehyde (C₇H₆O) is an organic compound consisting of a benzene ring with a formyl substituent. It is among the simplest aromatic aldehydes and one of the most industrially useful. Benzaldehyde is a colorless liquid with a characteristic almond-like odor and is commonly used in cherry-flavored sodas . It occurs naturally in many plants, including bitter almonds, and is a key component of essential oils extracted from the kernels of peaches, cherries, and apricots .
Synthetic Routes and Reaction Conditions:
Hydrolysis of Benzal Chloride: Benzal chloride is hydrolyzed to benzaldehyde at elevated temperatures using catalysts like silicon dioxide or aluminum oxide.
Oxidation of Toluene: Toluene is oxidized in the presence of catalysts to produce benzaldehyde.
Gatterman-Koch Reaction: Benzene or its derivatives are treated with carbon monoxide and hydrogen chloride in the presence of aluminum chloride to yield benzaldehyde.
Industrial Production Methods:
Liquid Phase Chlorination and Oxidation of Toluene: This is the primary industrial method for producing benzaldehyde.
Continuous Fractionation: Benzyl chloride and unreacted toluene are continuously fractionated and hydrolyzed to produce benzaldehyde.
Types of Reactions:
Oxidation: Benzaldehyde can be oxidized to benzoic acid.
Reduction: It can be reduced to benzyl alcohol.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, hydroxylamine, phenylhydrazine.
Major Products:
Benzoic Acid: Formed by oxidation.
Benzyl Alcohol: Formed by reduction.
Schiff Bases, Oximes, Hydrazones: Formed by nucleophilic addition.
Applications De Recherche Scientifique
Benzaldehyde has a wide range of applications in scientific research:
Mécanisme D'action
Benzaldehyde exerts its effects primarily through its ability to undergo oxidation and reduction reactions. It is metabolized in the body to benzoic acid and benzyl alcohol, which are then excreted as glucuronic acid conjugates or hippuric acid . The compound can cross the placental barrier and is rapidly distributed in the blood and kidneys .
Comparaison Avec Des Composés Similaires
Benzyl Alcohol: Similar in structure but contains a hydroxyl group instead of a formyl group.
Benzoic Acid: The oxidized form of benzaldehyde.
Cinnamic Aldehyde: Contains a phenyl group with an extended carbon chain and an aldehyde group.
Uniqueness: Benzaldehyde is unique due to its simple structure, characteristic almond-like odor, and its versatility in undergoing various chemical reactions. Its natural occurrence and industrial significance further distinguish it from other similar compounds .
Propriétés
Formule moléculaire |
C20H28O3 |
|---|---|
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
2-[(1S)-2-formyl-1,3,3-trimethylcyclohexyl]-4-hydroxy-5-propan-2-ylbenzaldehyde |
InChI |
InChI=1S/C20H28O3/c1-13(2)15-9-14(11-21)16(10-17(15)23)20(5)8-6-7-19(3,4)18(20)12-22/h9-13,18,23H,6-8H2,1-5H3/t18?,20-/m1/s1 |
Clé InChI |
WFKAJHXRTWDPAT-ROPPNANJSA-N |
SMILES isomérique |
CC(C)C1=C(C=C(C(=C1)C=O)[C@]2(CCCC(C2C=O)(C)C)C)O |
SMILES canonique |
CC(C)C1=C(C=C(C(=C1)C=O)C2(CCCC(C2C=O)(C)C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-Oxo-2-thioxo-5-(3,4,5-trimethoxy-benzylidene)-thiazolidin-3-yl]-propionic acid](/img/structure/B12434623.png)
![2H-Naphtho[2,1-c]pyran-7-carboxylic acid, 2-(3-furanyl)-6-(beta-D-glucopyranosyloxy)-1,4,6,6a,9,10,10a,10b-octahydro-9-hydroxy-6a,10b-dimethyl-4-oxo-, methyl ester, (2S,6S,6aR,9R,10aS,10bS)-](/img/structure/B12434642.png)
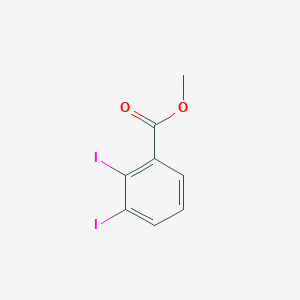
![3-(3-hydroxy-4-methoxyphenyl)-7-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12434658.png)
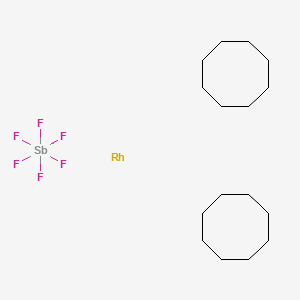
![6-Phenyl-1H-pyrrolo[2,3-b]pyridin-2-amine](/img/structure/B12434669.png)
![[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 5-(7-acetyloxy-4,9-dimethyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl)-2-methylpenta-2,4-dienoate](/img/structure/B12434679.png)
![potassium;3-[(5Z)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B12434694.png)
![Methyl2-{[(benzyloxy)carbonyl]amino}-3-sulfopropanoate](/img/structure/B12434697.png)
